molecular formula C4H2ClN5 B2474365 8-Chlorotetrazolo[1,5-A]pyrazine CAS No. 77888-19-8

8-Chlorotetrazolo[1,5-A]pyrazine

Cat. No.: B2474365
CAS No.: 77888-19-8
M. Wt: 155.55
InChI Key: OAPDEASJMBJHRA-UHFFFAOYSA-N
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Description

Overview of Fused Tetrazole Heterocycles within Organic Chemistry

Fused tetrazole heterocycles are aromatic systems characterized by the fusion of a tetrazole ring with another nitrogen-containing heterocycle. The tetrazole ring itself, with four nitrogen atoms and one carbon, imparts a high nitrogen content and a unique electronic nature to the fused system. nih.gov These compounds are not found in nature and their synthesis is a product of deliberate chemical design. nih.govbiosynth.com

The synthesis of fused tetrazoles often involves intramolecular cycloadditions of organic azides with nitriles. nih.gov A common and widely used method is the 1,3-dipolar cycloaddition reaction between nitriles and azides. nih.gov For instance, the reaction of 2-halopyridines with trimethylsilyl (B98337) azide (B81097) in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) yields tetrazolo[1,5-a]pyridines. organic-chemistry.org This versatility in synthesis allows for the creation of a wide array of fused systems, including tetrazolo[1,5-a]pyridines, tetrazolo[1,5-a]pyrimidines, and the subject of this article, tetrazolo[1,5-a]pyrazines. organic-chemistry.orgnih.gov

The unique structural and electronic properties of fused tetrazoles make them valuable in various fields. They are noted for their metabolic stability and can act as bioisosteres for carboxylic acids and amides, a key feature in medicinal chemistry. nih.gov Furthermore, their high nitrogen content contributes to their use in materials science, for example, as components in gas generators and rocket propellants due to their high energy properties. nih.gov

Research Significance of the Tetrazolo[1,5-a]pyrazine (B76061) Scaffold in Advanced Organic Synthesis

The tetrazolo[1,5-a]pyrazine scaffold, a specific class of fused tetrazole heterocycles, holds particular importance in the realm of advanced organic synthesis. This scaffold is formed by the fusion of a tetrazole ring with a pyrazine (B50134) ring. Pyrazine itself is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. chemenu.com The combination of these two rings results in a molecule with distinct reactivity and potential for further functionalization.

The presence of the tetrazole moiety allows these compounds to act as azide surrogates in certain reactions, such as the copper-catalyzed "click" reaction with alkynes. acs.org This provides an efficient pathway to synthesize N-heterocyclic derivatives of 1,2,3-triazoles, which are themselves a class of compounds with significant biological importance. acs.org

The pyrazine ring within the scaffold also offers sites for chemical modification. For example, the chlorine atom in 8-Chlorotetrazolo[1,5-a]pyrazine can be substituted, opening the door to a variety of derivatives. biosynth.com This compound serves as a crucial intermediate in the synthesis of more complex molecules. biosynth.com The reactivity of similar fused systems, like 4-chloropyrazolo[1,5-a]pyrazines, with nucleophiles has been explored to create novel heterocyclic systems. enamine.net

The development of efficient, one-pot synthesis methods for related fused systems, such as pyrazolo[1,5-a] biosynth.comconestogac.on.canih.govtriazines, often under microwave-assisted conditions, highlights the ongoing research interest in creating sustainable and scalable routes to these valuable scaffolds. nih.gov These synthetic advancements are crucial for exploring the full potential of the tetrazolo[1,5-a]pyrazine core in various applications.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 77888-19-8
Molecular Formula C4H2ClN5
Molecular Weight 155.55 g/mol
IUPAC Name 8-chloro- biosynth.comacs.orgconestogac.on.caacs.orgtetrazolo[1,5-a]pyrazine
SMILES ClC1=NC=CN2N=NN=C12

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chlorotetrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN5/c5-3-4-7-8-9-10(4)2-1-6-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPDEASJMBJHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77888-19-8
Record name 8-chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine
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Synthetic Methodologies for 8 Chlorotetrazolo 1,5 a Pyrazine

Precursor-Based Synthesis Routes

These methods begin with a pyrazine (B50134) derivative that is primed for the formation of the fused tetrazole ring.

A primary and direct route to 8-chlorotetrazolo[1,5-a]pyrazine involves the intramolecular cyclization of 2-chloro-3-hydrazinylpyrazine. This reaction is typically induced by treatment with a nitrous acid species, such as sodium nitrite (B80452) in an acidic medium.

The mechanism proceeds through the diazotization of the hydrazinyl group. In the presence of acid, nitrous acid forms the nitrosonium ion (NO⁺), which acts as an electrophile. The terminal nitrogen of the hydrazinyl group attacks the nitrosonium ion, and after a series of proton transfers and water elimination, a terminal azide (B81097) functionality is formed on the pyrazine ring. The resulting 2-azido-3-chloropyrazine intermediate then undergoes a spontaneous intramolecular cyclization, where the azide group attacks the adjacent ring nitrogen to form the fused five-membered tetrazole ring. This type of cyclization is a well-established method for forming fused tetrazole systems in related heterocyclic compounds, such as tetrazolo[1,5-a]pyridines from 2-hydrazinopyridines. chemicalbook.com

Table 1: Representative Conditions for Diazotization-Cyclization of Hydrazinyl Heterocycles
Starting MaterialReagentsSolventTemperatureProductReference
2-HydrazinopyridineSodium Nitrite, Hydrochloric AcidWater0 - 5 °CTetrazolo[1,5-a]pyridineAnalogous reaction
2-Chloro-3-hydrazinylpyrazineSodium Nitrite, Acid (e.g., HCl)Water/AcidLowThis compoundPostulated

The formation of a tetrazole ring can be achieved through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic synthesis. In this context, the reaction would involve a pyrazine derivative containing a nitrile group and an azide source.

A plausible route starts with 2-chloro-3-cyanopyrazine. This precursor can be synthesized from 3-cyanopyrazine N-oxide by chlorination, a reaction analogous to the synthesis of 2-chloro-3-cyanopyridine. patsnap.comgoogle.com Reagents such as phosphorus oxychloride (POCl₃) or a combination of bis(trichloromethyl)carbonate and an organic base can be employed for this transformation. patsnap.comgoogle.com

Once 2-chloro-3-cyanopyrazine is obtained, it can undergo a [3+2] cycloaddition with an azide salt, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). masterorganicchemistry.com The azide anion adds to the carbon of the nitrile group, initiating a cyclization that results in the formation of the tetrazole ring fused to the pyrazine core, yielding this compound. This method is widely used for the synthesis of 5-substituted tetrazoles from various nitriles.

Table 2: Representative Conditions for [3+2] Cycloaddition for Tetrazole Synthesis
Nitrile PrecursorAzide SourceCatalyst/SolventTemperatureProductReference
2-ChloronicotinonitrileSodium AzideDMF, Ammonium Chloride~120 °C8-Chlorotetrazolo[1,5-a]pyridineAnalogous reaction
2-Chloro-3-cyanopyrazineSodium AzideDMFElevatedThis compoundPostulated

Derivation from Related Pyrazine Systems

An alternative synthetic strategy involves starting with a pyrazine ring and subsequently introducing the necessary functionalities.

This approach can be executed in two different sequences: either by chlorinating a pre-formed tetrazolopyrazine or by building the tetrazole ring onto a chlorinated pyrazine.

Route A: Chlorination of Tetrazolo[1,5-a]pyrazine (B76061)

The synthesis can commence with the parent compound, tetrazolo[1,5-a]pyrazine. Direct chlorination of the pyrazine ring can then be attempted. Standard chlorinating agents for nitrogen-containing heterocycles include phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS). The reaction would likely require elevated temperatures to achieve the substitution of a hydrogen atom with a chlorine atom at the 8-position of the ring system.

Route B: Synthesis from 2,3-Dichloropyrazine

A more common and often more controllable method involves starting with a readily available di-halogenated precursor, such as 2,3-dichloropyrazine. sigmaaldrich.com This compound can be reacted with an azide source, most commonly sodium azide. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The azide ion displaces one of the chlorine atoms—typically the more reactive one—to form a 2-azido-3-chloropyrazine intermediate. As described previously (see Section 2.1.1), this intermediate spontaneously cyclizes to afford the final product, this compound. biosynth.com This pathway is analogous to the well-documented synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines. guidechem.com

Table 3: Representative Conditions for Synthesis from Dihalo-Heterocycles
Starting MaterialReagentsSolventTemperatureProductReference
2-ChloropyridineTrimethylsilyl azide, TBAFDMF100 °CTetrazolo[1,5-a]pyridine guidechem.com
2,3-DichloropyrazineSodium AzideDMF or DMSOElevatedThis compoundPostulated

Azido-Tetrazole Equilibrium Investigations

The existence of a tautomeric equilibrium between a fused tetrazole ring system and an open-chain azido-azomethine form is a well-documented phenomenon in many heterocyclic families, including tetrazolopyridines, tetrazolopyrimidines, and tetrazoloazines. In the case of this compound, this equilibrium involves the reversible ring-opening of the tetrazole to form 2-azido-3-chloropyrazine.

Spectroscopic Elucidation of Tautomeric Forms: Insights from Infrared Spectroscopy in Varied Phases

Infrared (IR) spectroscopy is a powerful tool for distinguishing between the closed-ring tetrazole and the open-ring azido (B1232118) tautomers due to the distinct vibrational frequencies of the functional groups involved. The azide group (–N₃) exhibits a strong, characteristic asymmetric stretching vibration typically in the range of 2120–2160 cm⁻¹, while the tetrazole ring has a series of characteristic ring vibrations.

Although specific IR data for this compound is not extensively documented in publicly available literature, analysis of related compounds provides significant insight. For instance, in the solid state (e.g., KBr pellet), the tetrazole form is generally favored, and the IR spectrum would be expected to be dominated by ring stretching and deformation modes. In contrast, in the gas phase or in non-polar solvents, the azido tautomer may become more prominent, leading to the appearance of a strong band in the azide stretching region.

A comparative analysis with similar heterocyclic systems, such as tetrazolopyrimidines, supports these expectations. Studies on these analogous compounds have definitively identified the presence of both tautomeric forms through their characteristic IR absorptions in different phases and solvents. The azide stretching band is a key diagnostic marker for the open-chain form.

Table 1: Expected Characteristic Infrared Absorption Frequencies for Tautomeric Forms of this compound

Functional Group/VibrationTautomeric FormExpected Wavenumber (cm⁻¹)Intensity
Azide (N₃) Asymmetric Stretch2-azido-3-chloropyrazine2120 - 2160Strong
Tetrazole Ring VibrationsThis compoundMultiple bands in fingerprint regionMedium to Weak
C=N and C=C Ring StretchesBoth1500 - 1650Medium to Strong

Influence of Solvent and Temperature on Tautomeric Preferences

The position of the azido-tetrazole equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent and the temperature.

Solvent Effects: In general, polar solvents tend to favor the more polar tautomer. The tetrazole ring, with its greater charge separation and dipole moment, is typically stabilized to a greater extent by polar solvents compared to the less polar azido form. Therefore, in solvents such as dimethyl sulfoxide (B87167) (DMSO) or water, the equilibrium is expected to shift towards the this compound form. Conversely, in non-polar solvents like chloroform (B151607) or carbon tetrachloride, the equilibrium would likely favor the 2-azido-3-chloropyrazine tautomer.

Temperature Effects: Temperature also plays a crucial role in the tautomeric equilibrium. The conversion of the tetrazole to the azide is an endothermic process. Consequently, an increase in temperature will shift the equilibrium towards the azido tautomer, as dictated by Le Chatelier's principle. This temperature dependence has been experimentally verified for a variety of related tetrazolo-azine systems.

Thermally Induced Rearrangements and Decomposition

High temperatures can induce irreversible chemical changes in this compound, leading to fragmentation and the formation of new chemical entities. Flash vacuum pyrolysis (FVP) is a key technique used to study these high-temperature, unimolecular reactions.

Flash Vacuum Pyrolysis (FVP) Studies and Identification of Thermolytic Products

Flash vacuum pyrolysis involves heating a compound at high temperatures and low pressure for a very short duration. nih.gov This technique minimizes intermolecular reactions and favors unimolecular fragmentation and rearrangement pathways. nih.gov While specific FVP studies on this compound are not widely reported, the behavior of analogous tetrazoloazines provides a predictive framework.

Upon FVP, tetrazoles are known to undergo extrusion of molecular nitrogen (N₂). nih.gov The initial step in the thermolysis of this compound would be the ring-opening to the 2-azido-3-chloropyrazine tautomer, which then loses N₂ to generate a highly reactive nitrene intermediate, 3-chloro-2-pyrazinylnitrene. This nitrene can then undergo further rearrangements to yield stable products.

Formation of Nitriles and Carbodiimides via Thermal Pathways

The pyrazinylnitrene intermediate formed during thermolysis is the gateway to a variety of products, including nitriles and potentially carbodiimides. One plausible pathway involves ring contraction of the nitrene, leading to the formation of cyanopyrroles or cyanoimidazoles.

More significantly, the FVP of many 5-substituted tetrazoles is known to produce nitrile imines, which can then rearrange to form carbodiimides. nih.gov In the context of this compound, the initially formed nitrene could rearrange, potentially leading to the formation of a chlorinated cyanopyrazine derivative. The exact nature of the final thermolytic products would depend on the specific pyrolysis conditions, including temperature and residence time.

Table 2: Potential Products from the Flash Vacuum Pyrolysis of this compound

PrecursorIntermediatePotential Products
This compound2-azido-3-chloropyrazine, 3-chloro-2-pyrazinylnitreneChlorinated cyanopyrazines, Nitriles, Carbodiimides

Photochemical Transformations

The absorption of ultraviolet (UV) light can also induce significant chemical changes in this compound. Photochemistry often explores different potential energy surfaces compared to thermal reactions, leading to unique products.

While the specific photochemistry of this compound has not been extensively detailed, studies on related azido and tetrazole compounds offer valuable insights. The primary photochemical event for the azido tautomer, 2-azido-3-chloropyrazine, would be the cleavage of the N-N₂ bond to generate the same 3-chloro-2-pyrazinylnitrene intermediate as in the thermal reaction. This nitrene can then undergo the rearrangements discussed previously.

Furthermore, photochemical studies on other fused tetrazole systems have shown the possibility of skeletal rearrangements. For instance, the photolysis of certain azido-tetrazolium salts can lead to the formation of novel tricyclic mesoionic tetrazolo[1,5-a]benzimidazole skeletons. This suggests that the pyrazine ring of this compound could potentially undergo rearrangement upon irradiation, leading to the formation of isomeric fused heterocyclic systems. The exact products would be highly dependent on the wavelength of light used and the reaction medium.

Tautomerism and Isomerization Pathways of 8 Chlorotetrazolo 1,5 a Pyrazine

Investigation of Photolytic Pathways and Reactive Intermediates in Matrix Isolation

The study of highly reactive molecules and transient species is made possible through the technique of matrix isolation. This method involves trapping the molecule of interest in an inert, solid matrix at very low temperatures, typically using noble gases like argon or nitrogen. This cryogenic environment prevents diffusion and bimolecular reactions, allowing for the spectroscopic characterization of otherwise fleeting intermediates generated through processes such as photolysis. While direct experimental data on the matrix isolation photolysis of 8-chlorotetrazolo[1,5-a]pyrazine is not extensively documented in publicly available literature, the behavior of analogous tetrazole-fused heterocyclic systems provides a strong basis for predicting its photochemical pathways and the nature of the resulting reactive intermediates.

The photochemistry of tetrazole-fused systems, such as tetrazolo[1,5-b]pyridazine (B14759603) and tetrazolo[1,5-a]pyrimidine (B1219648), has been investigated using matrix isolation techniques. rsc.orgbeilstein-archives.orgresearchgate.net These studies reveal a common primary photochemical process: the extrusion of a molecule of dinitrogen (N₂) from the tetrazole ring upon UV irradiation. This process is often initiated from the azide (B81097) tautomer, which can exist in equilibrium with the tetrazole form. beilstein-archives.orgresearchgate.netmdpi.com

Valence Tautomerization: The tetrazolo[1,5-a]pyrazine (B76061) system is in equilibrium with its valence isomer, the corresponding 2-azidopyrazine (B1655010) derivative. While the equilibrium in many such systems heavily favors the fused tetrazole form, the azide tautomer is often the photoactive species. beilstein-archives.orgresearchgate.netmdpi.com

Photolytic N₂ Extrusion and Nitrene Formation: Upon absorption of UV light, the 2-azido-chloropyrazine tautomer is expected to undergo rapid extrusion of a dinitrogen molecule. This process results in the formation of a highly reactive singlet nitrene intermediate.

Intersystem Crossing and Rearrangements: The initially formed singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet ground state. Alternatively, the singlet nitrene can undergo rapid unimolecular rearrangements to yield various isomeric products.

The primary reactive intermediates and potential final products that would be spectroscopically observable in a matrix isolation experiment are detailed in the table below. The spectral data provided are representative values based on studies of analogous compounds, as specific data for this compound are not available.

Species Description Expected Spectroscopic Signature (IR, cm⁻¹)
This compound (Parent)The starting compound isolated in the inert matrix.Characteristic vibrational modes of the fused heterocyclic rings.
2-Azido-3-chloropyrazine (Tautomer)The azide tautomer in equilibrium with the parent tetrazole.A strong, characteristic azide (N₃) asymmetric stretching band typically appears in the range of 2100-2170 cm⁻¹.
2-Chloro-3-pyrazinylnitrene (Singlet/Triplet)The highly reactive nitrene intermediate formed after N₂ loss. The triplet state is often detectable by EPR spectroscopy.The infrared spectrum may show subtle changes from the parent molecule, but definitive identification often relies on EPR for the triplet species.
Ring-Expanded Isomers (e.g., Diazacycloheptatetraenes)Formed via rearrangement of the singlet nitrene. These species often contain a carbodiimide (B86325) (N=C=N) functional group.A characteristic, strong absorption for the carbodiimide stretch is expected in the 1900-2050 cm⁻¹ region.
Ring-Cleavage Products (e.g., Cyano-substituted species)Fragmentation of the pyrazine (B50134) ring following nitrene formation can lead to open-chain products containing nitrile (C≡N) groups.A sharp, medium-intensity band for the nitrile stretch is expected around 2200-2250 cm⁻¹.

This table presents predicted intermediates and representative spectroscopic data based on studies of analogous tetrazole-fused systems.

The investigation of these photolytic pathways relies heavily on the combination of photochemical generation and spectroscopic detection. By using specific wavelengths of light for irradiation and monitoring the changes in the infrared (IR) and UV-Vis spectra, the formation of new species can be tracked. The identification of these species is then confirmed by comparing the experimental spectra with theoretical calculations, often using density functional theory (DFT).

Reactivity and Advanced Organic Transformations of 8 Chlorotetrazolo 1,5 a Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halogenated aromatic systems like 8-chlorotetrazolo[1,5-a]pyrazine. youtube.com This process involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of the chlorine atom.

Displacement of the Chlorine Atom by Various Nucleophiles

The chlorine atom at the 8-position of the tetrazolo[1,5-a]pyrazine (B76061) ring system is readily displaced by a range of nucleophiles. This allows for the introduction of various functional groups, leading to the formation of substituted tetrazolo[1,5-a]pyrazine derivatives. Studies on analogous heterocyclic systems, such as tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, have demonstrated successful SNAr reactions with N-, O-, and S-based nucleophiles. mdpi.comresearchgate.net In these cases, N- and S-nucleophiles generally provide higher yields (47% to 98%) compared to O-nucleophiles (20% to 32%). mdpi.comresearchgate.netnih.gov This reactivity pattern is anticipated to be similar for this compound, enabling the synthesis of a library of derivatives with diverse properties.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on a Related Tetrazolo[1,5-a]pyrimidine (B1219648) System

NucleophileProduct TypeYield Range
N-Nucleophiles (e.g., amines)Amino-substituted47-98% mdpi.comresearchgate.net
S-Nucleophiles (e.g., thiols)Thio-substituted47-98% researchgate.net
O-Nucleophiles (e.g., alcohols)Alkoxy-substituted20-32% mdpi.comresearchgate.net

This table is illustrative and based on data from a closely related heterocyclic system.

Regioselectivity and Mechanistic Considerations in SNAr Processes

The regioselectivity of SNAr reactions in poly-substituted heteroaromatic compounds can be complex. wuxiapptec.com In the case of this compound, the position of the chlorine atom at C8 makes it the primary site for nucleophilic attack. The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. youtube.com The nucleophile first attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily disrupted in this intermediate. youtube.com In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

The presence of the fused tetrazole ring and the pyrazine (B50134) nitrogen atoms influences the electron distribution in the aromatic system, activating the C8 position towards nucleophilic attack. Computational studies on similar systems, like dichloropyrimidines, have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. wuxiapptec.com

Formation of Substituted Tetrazolo[1,5-a]pyrazine Derivatives

The SNAr reaction is a powerful tool for the synthesis of a wide array of substituted tetrazolo[1,5-a]pyrazine derivatives. By carefully selecting the nucleophile, a diverse range of functionalities can be introduced at the 8-position. This versatility is crucial for applications in medicinal chemistry and materials science, where fine-tuning of molecular properties is often required. The synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles from 4-chloropyrazolo[1,5-a]pyrazines demonstrates a similar synthetic strategy on a related heterocyclic core. enamine.net

Cycloaddition Chemistry and "Click" Reactions

The fused tetrazole ring in this compound and its derivatives can undergo cycloaddition reactions, providing another avenue for molecular elaboration. This is often associated with the azide-tetrazole equilibrium, where the tetrazole ring can exist in equilibrium with an open-chain azide (B81097) form. mdpi.comresearchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Derivatization Strategy

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and selective reaction for forming 1,2,3-triazoles. nih.govrsc.orgnih.govtaylorfrancis.com In the context of tetrazolo[1,5-a]pyrazines, the azide tautomer can participate in CuAAC reactions with terminal alkynes. mdpi.comresearchgate.netnih.gov This allows for the attachment of a wide variety of molecular fragments to the heterocyclic core via a stable triazole linker. The reaction is typically catalyzed by a copper(I) species and is known for its high yields and tolerance of various functional groups. nih.gov Research on related tetrazolo[1,5-a]pyrimidine systems has shown that even when the tetrazole form is favored in solution, the small concentration of the reactive azide tautomer is sufficient for the CuAAC reaction to proceed. mdpi.comresearchgate.netnih.gov

Table 2: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

FeatureDescription
Reactants Organic azide and a terminal alkyne
Catalyst Typically a copper(I) species
Product 1,4-disubstituted 1,2,3-triazole
Selectivity High regioselectivity for the 1,4-isomer nih.gov
Conditions Mild reaction conditions, often in aqueous systems nih.govtaylorfrancis.com
Efficiency High yields and broad functional group tolerance

Huisgen 1,3-Dipolar Cycloaddition Applications in Fused Tetrazole Systems

The Huisgen 1,3-dipolar cycloaddition is a more general class of reactions that involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.orgfu-berlin.de The thermal reaction between an azide (a 1,3-dipole) and an alkyne (a dipolarophile) is a classic example of this reaction type, although it often requires elevated temperatures and can lead to a mixture of regioisomers. nih.gov The copper-catalyzed version (CuAAC) is a specific and more controlled variant of the Huisgen cycloaddition. organic-chemistry.org The azide tautomer of tetrazolo[1,5-a]pyrazine derivatives can be considered a 1,3-dipole, making it a suitable substrate for Huisgen cycloadditions with various dipolarophiles. mdpi.comresearchgate.net This provides a broader scope for the synthesis of diverse heterocyclic systems fused to the pyrazine ring.

Annulation and Ring-Forming Reactions

Annulation reactions involving the tetrazole and pyrazine rings of this compound provide powerful strategies for the synthesis of novel fused heterocyclic systems. These transformations often proceed through reactive intermediates generated by the thermal or photochemical extrusion of nitrogen from the tetrazole ring.

Denitrogenative Annulation Pathways Leading to Imidazole (B134444) Products

The thermal or transition-metal-catalyzed denitrogenation of tetrazolo[1,5-a]azines is a known method for the synthesis of fused imidazole derivatives. While specific studies on this compound are not extensively documented, the reactivity of analogous systems, such as tetrazolo[1,5-a]quinoxalines, provides significant insight into these potential transformations.

In a study on the reactivity of tetrazolo[1,5-a]quinoxalines under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, a competing denitrogenative annulation was observed, leading to the formation of imidazo[1,2-a]quinoxalines. nih.govbeilstein-journals.orgd-nb.info This reaction is believed to proceed through the loss of dinitrogen from the tetrazole ring to form a reactive nitrene intermediate, which then undergoes intramolecular cyclization and rearrangement to yield the fused imidazole ring system. The outcome of the reaction, favoring either the triazole product from the click reaction or the imidazole product from denitrogenative annulation, was found to be dependent on the reaction conditions and the substitution pattern of the quinoxaline (B1680401) ring. nih.gov For instance, sterically demanding substituents on the pyrazine ring of the tetrazolo[1,5-a]quinoxaline (B8696438) favored the formation of the imidazole product. nih.gov

This suggests a plausible pathway for the conversion of this compound to a chlorinated imidazo[1,2-a]pyrazine. The reaction would likely be influenced by the choice of catalyst and reaction conditions. Transition-metal catalysts, such as those based on iron or rhodium, are known to facilitate such denitrogenative cyclizations. beilstein-journals.orgnih.gov

Table 1: Influence of Substituents on the Outcome of the Reaction of Tetrazolo[1,5-a]quinoxalines with Hexyne under CuAAC Conditions nih.gov

Substituent (R)Triazole Product Yield (%)Imidazole Product Yield (%)
-H85-
-CH375-
-OCH368-
-iPr-45
-Cl4025

This data is for the analogous tetrazolo[1,5-a]quinoxaline system and is presented to illustrate the potential reactivity of this compound.

Intramolecular Cyclization Strategies for Polycyclic Architectures

The presence of a reactive chlorine atom at the 8-position of this compound opens up possibilities for intramolecular cyclization reactions to construct polycyclic systems. While specific examples starting from this exact compound are scarce in the literature, general principles of intramolecular cyclization on halo-N-heterocycles can be applied to predict potential transformations.

Palladium-catalyzed intramolecular cyclization reactions are a powerful tool for the formation of new rings in heterocyclic systems. nih.govrsc.orgnih.gov For instance, if a suitable nucleophilic side chain were introduced onto the pyrazine ring of this compound, an intramolecular Heck or a related palladium-catalyzed C-C or C-N bond-forming reaction could lead to the formation of a new fused ring. The success of such a strategy would depend on the nature of the tethered nucleophile and the reaction conditions.

Another potential strategy involves the in-situ generation of a reactive species, such as an organometallic intermediate, at a different position on the pyrazine ring, which could then undergo intramolecular cyclization by displacing the chloro group. Such reactions often require careful control of reaction conditions to favor the desired intramolecular pathway over intermolecular side reactions.

Other Chemoselective Reductions

The reduction of the tetrazolo[1,5-a]pyrazine system can lead to a variety of products depending on the reagents and reaction conditions employed. Hydrogenation is a particularly interesting transformation that can affect either the tetrazole or the pyrazine ring, or both.

Hydrogenation Studies on Related Tetrazolo[1,5-a]pyrimidine Systems

Studies on the catalytic hydrogenation of the closely related tetrazolo[1,5-a]pyrimidine system provide valuable insights into the potential reductive pathways for this compound. The hydrogenation of tetrazolo[1,5-a]pyrimidines can result in either the reduction of the pyrimidine (B1678525) ring to a di- or tetrahydro-derivative or the cleavage of the tetrazole ring to an aminopyrimidine. beilstein-archives.org

In one study, the hydrogenation of 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines using Pd/C as a catalyst in methanol (B129727) led to the formation of the corresponding 2-aminopyrimidines in high yields. beilstein-archives.org This transformation involves the reductive cleavage of the N-N bond of the tetrazole ring followed by the loss of nitrogen. The presence of the trifluoromethyl group appeared to favor the formation of the aminopyrimidine over the reduction of the pyrimidine ring.

Conversely, the hydrogenation of non-trifluoromethylated tetrazolo[1,5-a]pyrimidines showed a preference for the formation of tetrahydropyrimidines. beilstein-archives.org This indicates that the electronic nature of the substituents on the pyrimidine ring plays a crucial role in directing the outcome of the hydrogenation.

Table 2: Hydrogenation of Substituted Tetrazolo[1,5-a]pyrimidines beilstein-archives.org

Starting Material SubstituentsProductYield (%)
5-Phenyl-7-trifluoromethyl2-Amino-4-phenyl-6-trifluoromethylpyrimidine97
5-(4-Fluorophenyl)-7-trifluoromethyl2-Amino-4-(4-fluorophenyl)-6-trifluoromethylpyrimidine95
5-Phenyl (non-trifluoromethylated)2-Amino-4-phenyl-5,6,7,8-tetrahydropyrimidine83

This data is for the analogous tetrazolo[1,5-a]pyrimidine system and is presented to illustrate the potential reactivity of this compound.

Based on these findings, the hydrogenation of this compound could potentially lead to either 2-amino-8-chloropyrazine or a chlorinated tetrahydropyrazine (B3061110) derivative, depending on the reaction conditions and the influence of the chloro substituent. The chemoselectivity of this reduction warrants further investigation.

Computational and Mechanistic Investigations

Theoretical Studies on Tautomeric Energy Landscapes and Preferences

The tetrazolo[1,5-a]pyrazine (B76061) ring system is subject to a characteristic azide-tetrazole tautomerism. This equilibrium involves the ring-opening of the tetrazole to form an azido-pyrazine isomer. While direct computational studies on the tautomeric energy landscape of 8-Chlorotetrazolo[1,5-a]pyrazine are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous tetrazole-fused heterocyclic systems.

For instance, studies on related tetrazolo[1,5-a]pyrimidines and pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netresearchgate.netresearchgate.nettriazines have shown that the position of the equilibrium is sensitive to the electronic nature of substituents, the solvent, and temperature. researchgate.netmdpi.com In many cases, the fused tetrazole form is the more stable tautomer. However, the presence of certain substituents can shift the equilibrium towards the azide (B81097) form.

In the case of this compound, the chlorine atom, being an electron-withdrawing group, is expected to influence the electron density distribution in the pyrazine (B50134) ring and, consequently, the stability of the tetrazole ring. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are essential to quantify the relative energies of the tautomers and the energy barrier for the interconversion.

A theoretical study on 4,6-diazido-N-nitro-1,3,5-triazin-2-amine revealed that in DMSO solution, it exists in equilibrium with the deprotonated form of 5-azido-N-nitrotetrazolo[1,5-a] researchgate.netnih.govnih.govtriazin-7-amine. rsc.org This highlights the complex interplay of deprotonation and azide-tetrazole tautomerism that can be elucidated by computational models.

Table 1: Tautomeric Forms of this compound

Tautomer NameChemical StructurePredicted Relative Stability
This compound(Structure of the closed tetrazole ring form)Generally favored
2-Azido-3-chloropyrazine(Structure of the open azide form)Less favored, but may exist in equilibrium

Note: The predicted relative stability is based on general trends observed for related tetrazole-fused heterocycles and requires specific computational verification for this compound.

Quantum Chemical Calculations of Reaction Mechanisms and Transition State Structures

Quantum chemical calculations are indispensable for elucidating the mechanisms of reactions involving this compound. These calculations can map out the potential energy surface for a given reaction, identifying intermediates, transition states, and the associated activation energies. This information is critical for understanding reaction kinetics and predicting product distributions.

For example, in reactions such as nucleophilic substitution at the 8-position, computational models can help to determine whether the reaction proceeds through an addition-elimination mechanism or a direct displacement. The geometry of the transition state, a key output of these calculations, provides a detailed picture of the bond-breaking and bond-forming processes.

Studies on the reactivity of related tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation reactions have demonstrated the utility of computational methods in understanding reaction pathways. researchgate.netbeilstein-archives.org For instance, it was shown that the azide tautomer, even if present in small concentrations, can be the reactive species in certain cycloaddition reactions.

In the context of this compound, computational studies could investigate the mechanism of its formation from a suitable precursor, such as the reaction of a 2,3-dihalopyrazine with an azide source. The calculations would help to understand the regioselectivity of the reaction and the factors controlling the cyclization to form the tetrazole ring.

Table 2: Key Parameters from Quantum Chemical Calculations for a Hypothetical Reaction

ParameterDescriptionTypical Computational Method
Activation Energy (Ea)The energy barrier that must be overcome for a reaction to occur.DFT (e.g., B3LYP, M06-2X)
Transition State GeometryThe molecular structure at the highest point on the reaction pathway.Transition State Optimization
Reaction Energy (ΔEr)The overall energy change of the reaction.DFT Energy Calculations
Imaginary FrequencyA single negative frequency in the vibrational analysis of a transition state.Frequency Calculation

Note: This table represents typical parameters obtained from quantum chemical calculations of reaction mechanisms and would need to be populated with data from specific studies on this compound.

Support for Spectroscopic Assignments through Computational Modeling

Computational modeling plays a vital role in the interpretation of spectroscopic data for complex molecules like this compound. By calculating spectroscopic properties such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), a direct comparison with experimental data can be made, leading to more accurate and reliable assignments.

DFT calculations are widely used for this purpose. For instance, calculated vibrational frequencies, after appropriate scaling, can be matched with experimental IR and Raman spectra to assign specific vibrational modes to the observed bands. This is particularly useful for distinguishing between different isomers or tautomers.

Similarly, the calculation of NMR chemical shifts (¹H, ¹³C, ¹⁵N) can aid in the structural elucidation of this compound and its derivatives. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or the presence of multiple conformations.

In the study of pyrazolo[1,5-a]pyrimidines, a combination of experimental and theoretical approaches, including DFT and time-dependent DFT (TD-DFT) calculations, was used to understand their photophysical properties. nih.govrsc.org This demonstrates the power of computational chemistry in providing a deeper understanding of the electronic transitions observed in UV-Vis and fluorescence spectroscopy.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic TechniqueExperimental Data (Hypothetical)Calculated Data (Hypothetical)Assignment
FT-IR (cm⁻¹)16201615C=N stretching
¹³C NMR (ppm)145.8146.2C8
UV-Vis (nm)285288π → π* transition

Note: This table illustrates how experimental and calculated data are compared. The values are hypothetical and would need to be replaced with actual data for this compound.

Synthetic Utility and Derivatization Strategies Beyond the Parent Compound

Construction of Complex Fused Heterocyclic Systems

The tetrazolo[1,5-a]pyrazine (B76061) core serves as a foundational building block for the assembly of larger, polycyclic frameworks. The strategic placement of the chlorine atom at the 8-position provides a reactive handle for annulation and fusion reactions, leading to the formation of novel heterocyclic systems with potential applications in drug discovery and materials science.

Synthesis of Triazolo[1,5-a]pyrazine Analogues

The transformation of the tetrazolo[1,5-a]pyrazine scaffold into triazolo[1,5-a]pyrazine analogues represents a key derivatization strategy. These isomeric ring systems are of significant interest due to their prevalence in potent and selective antagonists of the adenosine (B11128) A2A receptor. researchgate.net A notable example involves the intramolecular cyclization of an 8-substituted tetrazolo[1,5-a]pyrazine derivative.

In a specific synthetic route, 8-chlorotetrazolo[1,5-a]pyrazine undergoes a nucleophilic aromatic substitution reaction with 1H-1,2,3-benzotriazole in the presence of a base to yield 8-(benzotriazol-1-yl)tetrazolo[1,5-a]pyrazine. Subsequent heating of this intermediate in a high-boiling solvent such as dimethylformamide (DMF) induces the loss of a nitrogen molecule from the tetrazole ring, followed by an intramolecular cyclization. This process results in the formation of a complex fused heterocyclic system, 5H-pyrazino[2′,3′:4,5] researchgate.netcore.ac.uknih.govtriazol[1,2-a]benzotriazol-6-ium, inner salt. mdpi.com This reaction highlights the utility of this compound as a precursor for generating intricate, polycyclic aromatic systems containing the 1,2,3-triazole moiety.

Table 1: Synthesis of Fused Triazolo[1,5-a]pyrazine System

Starting MaterialReagentIntermediateProduct
This compound1H-1,2,3-Benzotriazole8-(Benzotriazol-1-yl)tetrazolo[1,5-a]pyrazine5H-Pyrazino[2′,3′:4,5] researchgate.netcore.ac.uknih.govtriazol[1,2-a]benzotriazol-6-ium, inner salt

Integration into Quinoxaline (B1680401) and Pyrimidine (B1678525) Fused Systems

The pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]quinoxaline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. nih.govrsc.org While direct synthesis from this compound is not extensively documented, its reactive nature makes it a potential building block for analogous fused systems. The general synthetic strategies for these systems often involve the condensation of a pyrazole-based amine with a 1,3-dielectrophilic species.

For instance, the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones has been achieved through a one-pot amidation and intramolecular N-arylation of 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles with primary alkylamines under transition metal-free conditions. rsc.org Similarly, pyrazolo[1,5-a]pyrimidines can be prepared through the reaction of 3-aminopyrazoles with various β-dicarbonyl compounds, enaminones, or other suitable 1,3-electrophiles. mdpi.combeilstein-journals.orgclockss.orgnih.gov

Given the reactivity of the 8-chloro position in this compound towards nucleophiles, it is plausible that this compound could serve as a synthon for the pyrazine (B50134) portion of such fused systems. For example, reaction with a suitable dinucleophile could potentially lead to the construction of a pyrimidine or quinoxaline ring fused to the tetrazolo[1,5-a]pyrazine core.

Multicomponent Reactions (MCRs) Incorporating the Tetrazolo[1,5-A]pyrazine Moiety

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. The tetrazolo[1,5-a]pyrimidine (B1219648) scaffold, structurally related to tetrazolo[1,5-a]pyrazine, has been successfully incorporated into MCRs to generate libraries of novel compounds.

A notable example is the one-pot, three-component reaction of various aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) in the presence of a catalytic amount of triethylamine. This reaction affords a series of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles, which have shown promising cytotoxic activity against several human cancer cell lines. nih.gov

Another powerful MCR is the Ugi reaction. A sequence involving an azido-Ugi reaction followed by a deprotection and cyclization has been utilized to synthesize a diverse range of tetrazole-linked imidazo[1,5-a]pyridines. researchgate.netcore.ac.ukacs.org This strategy highlights the versatility of the tetrazole moiety in MCRs for the rapid assembly of complex heterocyclic structures. The application of such MCR strategies to this compound or its derivatives could provide a direct route to novel and diverse chemical entities.

Table 2: Examples of Multicomponent Reactions for Tetrazole-Containing Heterocycles

Reaction TypeComponentsProduct Scaffold
Three-component reactionAldehydes, 1H-tetrazole-5-amine, 3-Cyanoacetyl indole7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile
Azido-Ugi based MCRAldehydes, Amines, Isocyanides, Azide (B81097) sourceTetrazole-linked imidazo[1,5-a]pyridines

Development of Advanced Synthetic Precursors for Diverse Chemical Libraries

The utility of this compound as a raw material for organic synthesis underscores its importance as an advanced synthetic precursor for the development of diverse chemical libraries. biosynth.com Its fused heterocyclic nature and the presence of a reactive chlorine atom make it an attractive starting point for combinatorial chemistry efforts aimed at discovering new bioactive molecules.

The derivatization of the tetrazolo[1,5-a]pyrazine core can lead to a wide array of analogues with varying electronic and steric properties. The aforementioned MCRs and fused heterocyclic syntheses are prime examples of how this scaffold can be elaborated to generate libraries of compounds with high structural diversity. nih.govmdpi.com The ability to readily introduce different substituents and build upon the core framework is a key advantage in the quest for new therapeutic agents and functional materials. The pyrazolo[1,5-a]pyrimidine scaffold, for instance, is recognized as a privileged structure for combinatorial library design due to its synthetic versatility. mdpi.com

Conclusion and Future Research Directions

Current Challenges and Opportunities in Tetrazolo[1,5-A]pyrazine (B76061) Chemistry

The primary challenge in the chemistry of tetrazolo[1,5-a]pyrazines and related systems lies in developing efficient, safe, and regioselective synthetic methodologies. Traditional methods for creating halogenated precursors can involve harsh or hazardous reagents. For instance, the use of phosphorus oxychloride (POCl₃) for chlorination reactions, a common step in synthesizing chloro-substituted heteroaromatics, can be difficult and potentially hazardous, sometimes requiring high temperatures and excess reagent. nih.gov

Another challenge is controlling the regioselectivity during functionalization. The fused ring system has multiple potential reaction sites, and achieving substitution at a specific position without affecting others requires carefully designed strategies. This is a common hurdle in the chemistry of complex heterocyclic systems.

Despite these challenges, the opportunities are vast. The tetrazolo[1,5-a]pyrazine core is considered a "privileged scaffold" in medicinal chemistry. Related fused pyrimidine (B1678525) and pyrazine (B50134) systems have shown a wide spectrum of biological activities, suggesting that derivatives of 8-chlorotetrazolo[1,5-a]pyrazine could be potent therapeutic agents. nih.gov Research into analogous structures has identified them as:

Kinase Inhibitors : Pyrazolo[1,5-a]pyrazine derivatives are being investigated as inhibitors of the JAKS family of kinases. google.com

Anticancer Agents : Tricyclic pyrazolo[4,3-e] nih.govexlibrisgroup.comnih.govtriazines fused with a tetrazole ring exhibit significant anticancer activity, inducing apoptosis in cancer cell lines. mdpi.commdpi.comnih.gov

Enzyme Inhibitors : Pyrazolo[1,5-a] biosynth.comnih.govnih.govtriazine derivatives have been synthesized as potent inhibitors of thymidine (B127349) phosphorylase, an enzyme that promotes tumor growth. nih.gov

AMPAR Modulators : Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors, indicating potential applications in neurological disorders. nih.gov

The 8-chloro group on the title compound is a key opportunity. It acts as a versatile chemical handle, allowing for nucleophilic substitution reactions to introduce a wide array of functional groups. nih.gov This enables the creation of large libraries of compounds for screening in drug discovery programs. Furthermore, nitrogen-rich heterocyclic compounds are of interest in materials science as components of energetic materials, suggesting another potential avenue for research. dtic.milacs.org

Emerging Methodologies and Potential for Novel Transformations

To overcome the challenges of traditional synthesis, chemists are exploring a range of emerging methodologies. These modern techniques focus on improving efficiency, sustainability, and reaction scope.

Emerging Synthetic Methodologies:

One-Pot, Multi-Component Reactions : These reactions allow for the synthesis of complex molecules like tetrazolo[1,5-a]pyrimidines from simple starting materials in a single step, reducing waste and saving time. nih.govnih.gov

Novel Catalysis : The use of advanced catalysts, such as reusable nanomagnetic catalysts and metal-organic frameworks (MOFs), is being applied to the synthesis of related tetrazole derivatives, offering high yields and easy catalyst separation. exlibrisgroup.comnih.gov

Microwave-Assisted Synthesis : Microwave heating can dramatically reduce reaction times and improve yields in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a] biosynth.comnih.govnih.govtriazines. nih.gov

Domino and Cycloaddition Reactions : Efficient, metal-free oxidative [3+2] cycloaddition reactions are being used to construct related pyrazolo[1,5-a]pyridine (B1195680) systems. organic-chemistry.org Similarly, domino reactions involving sequences like Suzuki-Miyaura coupling followed by cycloaddition provide elegant pathways to fused tetrazoles. acs.org

Potential for Novel Transformations: The future of this compound chemistry will likely focus on exploiting the reactivity of the C-Cl bond and other positions on the heterocyclic core. While selective nucleophilic displacement of the 8-chloro group by amines is a known transformation nih.gov, modern organic chemistry offers a much broader toolkit.

The application of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira) to the 8-position is a major area for future exploration. These reactions would enable the introduction of a diverse range of carbon-based and heteroatomic substituents, which is crucial for fine-tuning the biological activity and material properties of the resulting compounds.

Furthermore, direct C-H activation and functionalization on the pyrazine ring represents a cutting-edge approach. This would allow for the modification of the scaffold without pre-installing a reactive handle like a halogen, offering a more atom-economical route to novel derivatives. The development of these advanced transformations will be critical for unlocking the full potential of the tetrazolo[1,5-a]pyrazine scaffold in both medicinal and materials chemistry.

Q & A

Basic: What are the most reliable synthetic routes for 8-chlorotetrazolo[1,5-a]pyrazine, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclization of chlorinated precursors or substitution reactions on pre-formed tetrazolo-pyrazine scaffolds. For example:

  • Halogenation strategies : Starting from tetrazolo[1,5-a]pyrazine, direct chlorination at position 8 can be achieved using POCl₃ or PCl₅ under reflux conditions (60–80°C, 12–24 hours). Reaction efficiency depends on solvent choice (e.g., DMF vs. toluene) and catalyst presence .
  • Annulation approaches : Reacting 4-chloropyrazolo[1,5-a]pyrazine with hydrazine hydrate or azide reagents can yield tetrazolo derivatives. Optimal yields (>75%) require precise stoichiometry (1:1.2 molar ratio) and inert atmospheres to prevent side reactions .
    Key parameters : Monitor reaction progress via TLC or HPLC-MS. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Look for characteristic signals:
  • Pyrazine ring protons: δ 8.2–8.5 ppm (aromatic region).
  • Tetrazolo group: Distinct splitting patterns due to adjacent nitrogen atoms .
    • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., chlorine position). Single-crystal diffraction is critical for validating bond angles and torsion in fused heterocycles .

Advanced: How do electronic effects of substituents (e.g., chlorine at position 8) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effects : The chlorine atom at position 8 deactivates the pyrazine ring, reducing electrophilic substitution rates but enhancing oxidative stability. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (80°C, 12 hours) to achieve >60% yield .
  • Contradictions : While electron-withdrawing groups typically slow nucleophilic attacks, studies on pyrazolo[1,5-a]pyrazines show that chlorine at position 8 can stabilize transition states in SNAr reactions with amines (e.g., 40% yield in DMSO at 100°C) . Resolve discrepancies by computational modeling (DFT) to map charge distribution .

Advanced: What strategies are effective for functionalizing position 7 in this compound?

Methodological Answer:

  • Carbene insertion : Use silylformamidine reagents to target the most acidic C–H bond (position 7, pKa ~25 in DMSO). Reaction proceeds under solvent-free conditions at 70–90°C (10–24 hours), yielding aminals (>90% purity). Hydrolyze aminals to aldehydes using HCl/THF (1:1) .
  • Limitations : Steric hindrance from the chlorine atom at position 8 may reduce reactivity. Pre-functionalize via lithiation (LDA, −78°C) followed by electrophilic quenching (e.g., DMF for formylation) .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives for kinase inhibition?

Methodological Answer:

  • Core modifications : Replace chlorine with bromine or methyl groups to modulate binding affinity. For example, bromine increases hydrophobic interactions with kinase ATP pockets (IC₅₀ improvement by 3-fold in Eis inhibition assays) .
  • Substituent optimization : Introduce π-electron-rich groups (e.g., acetophenone) at position 3 to enhance π–π stacking with aromatic residues (e.g., Tyr-359 in Eis). SAR studies show a 25-fold activity drop when replacing phenyl with ethyl .
  • Validation : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. Correlate with enzymatic assays (e.g., IC₅₀ measurements via fluorescence polarization) .

Advanced: What computational methods are suitable for modeling the electronic excitation dynamics of this compound?

Methodological Answer:

  • Multiconfiguration approaches : Employ MCTDH (multiconfiguration time-dependent Hartree) to simulate non-adiabatic transitions between S₁ and S₂ states. Include all 24 vibrational modes for accuracy, as weakly coupled modes (e.g., ring puckering) contribute to spectral broadening .
  • Benchmarking : Compare calculated UV-Vis spectra with experimental data (λmax ~300 nm in acetonitrile). Adjust Hamiltonian parameters (e.g., vibronic coupling constants) to match peak splitting .

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